molecular formula C16H24N2O2S B249212 1-Cyclohexyl-4-(phenylsulfonyl)piperazine

1-Cyclohexyl-4-(phenylsulfonyl)piperazine

Cat. No. B249212
M. Wt: 308.4 g/mol
InChI Key: YNOYTVKXFZAZDG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(phenylsulfonyl)piperazine, also known as CSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CSP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-Cyclohexyl-4-(phenylsulfonyl)piperazine is not fully understood. However, it has been suggested that 1-Cyclohexyl-4-(phenylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-(phenylsulfonyl)piperazine has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. It has been found to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. 1-Cyclohexyl-4-(phenylsulfonyl)piperazine has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Cyclohexyl-4-(phenylsulfonyl)piperazine in lab experiments is its relatively low toxicity compared to other piperazine derivatives. 1-Cyclohexyl-4-(phenylsulfonyl)piperazine has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using 1-Cyclohexyl-4-(phenylsulfonyl)piperazine in lab experiments is its limited solubility in water, which may affect its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 1-Cyclohexyl-4-(phenylsulfonyl)piperazine. One area of research is to further investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of 1-Cyclohexyl-4-(phenylsulfonyl)piperazine in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of new synthesis methods to improve the yield and purity of 1-Cyclohexyl-4-(phenylsulfonyl)piperazine may also be a future direction of research.
Conclusion:
In conclusion, 1-Cyclohexyl-4-(phenylsulfonyl)piperazine is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its pharmacological properties have been extensively studied, and its mechanism of action is still being investigated. Further research is needed to fully understand the potential of 1-Cyclohexyl-4-(phenylsulfonyl)piperazine in the treatment of neurological disorders.

Synthesis Methods

1-Cyclohexyl-4-(phenylsulfonyl)piperazine can be synthesized through a multistep reaction process involving the reaction of cyclohexylamine with benzoyl chloride, followed by the reaction of the resulting product with p-toluenesulfonyl chloride. The final product is obtained through the reaction of the intermediate product with piperazine.

Scientific Research Applications

1-Cyclohexyl-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. 1-Cyclohexyl-4-(phenylsulfonyl)piperazine has also been studied for its potential antipsychotic activity and has shown promising results in reducing the symptoms of schizophrenia.

properties

Product Name

1-Cyclohexyl-4-(phenylsulfonyl)piperazine

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-cyclohexylpiperazine

InChI

InChI=1S/C16H24N2O2S/c19-21(20,16-9-5-2-6-10-16)18-13-11-17(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2

InChI Key

YNOYTVKXFZAZDG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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